2-Fluoro-5-sulfamoylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated benzoic acid derivatives often involves multistep chemical processes including nitrification, esterification, and hydronation, starting from substituted benzoic acids. For example, methyl 2-amino-5-fluorobenzoate, a compound with a similar structural motif, was synthesized using 3-fluorobenzoic acid as a raw material, highlighting the potential synthetic pathways that could be adapted for 2-Fluoro-5-sulfamoylbenzoic acid. This process emphasizes the importance of selecting optimal conditions for each step to achieve high yields and purity of the final product (Yin Jian-zhong, 2010).
Scientific Research Applications
Biochemical Characterization and Potential Pharmaceutical Applications :
- (Irshad et al., 2022) reported the synthesis of Schiff bases from 4-phenoxy-5-sulfamoylbenzoic acid motif. These compounds showed significant anti-urease and anti-bacterial action, suggesting potential applications in treating gastrointestinal diseases and hepatic encephalopathy.
Synthesis of Fluorine Heterocyclic Systems :
- (Abdel-Rahman et al., 2010) discussed the synthesis of new bioactive fluorine heterocyclic systems containing sulfur and nitrogen. These compounds could be used as photochemical probe agents for the inhibition of Vitiligo disease.
Herbicide Activity and Selectivity :
- (Hamprecht et al., 2004) explored the introduction of fluorine atoms into various compounds, leading to changes in their herbicidal properties. They found that 'fluorobentranil' shows good broad-leaf activity and selectivity on various crops.
Antifungal Activity :
- (Xu et al., 2007) synthesized novel 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, which showed good antifungal activities against several fungi. They investigated the mechanism of action against Fusarium oxysporum, revealing that these compounds increase the permeability of the fungal cell membrane and affect hyphal growth.
Safety and Hazards
The safety information for 2-Fluoro-5-sulfamoylbenzoic acid indicates that it has a GHS07 signal word of warning . The hazard statements include H302-H315-H319-H332-H335, which refer to harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation respectively .
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-5-sulfamoylbenzoic acid is the M1 subunit of human ribonucleotide reductase (hRRM1) . Ribonucleotide reductase (RNR) is a key enzyme in cancer chemotherapy, as it catalyzes the reduction of ribonucleotides to 2′-deoxyribonucleotides, a rate-limiting step in the de novo synthesis of deoxynucleotide triphosphates (dNTPs) .
Mode of Action
2-Fluoro-5-sulfamoylbenzoic acid interacts with its target, hRRM1, by forming a strong hydrogen bond with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site . The presence of electron-withdrawing groups like fluorine and chlorine enhances this binding .
Biochemical Pathways
The compound affects the biochemical pathway involving the conversion of ribonucleotides to 2′-deoxyribonucleotides, thus regulating the production of dNTPs vital for DNA replication and repair . By inhibiting hRRM1, the compound disrupts this pathway, potentially slowing down the proliferation of cancer cells .
Pharmacokinetics
In silico ADMET evaluations of 2-Fluoro-5-sulfamoylbenzoic acid have shown favorable pharmacological and toxicity profiles . The compound has high gastrointestinal absorption and excellent solubility scores of at least -3.0 log S . , suggesting it may have a good bioavailability profile.
Result of Action
The inhibition of hRRM1 by 2-Fluoro-5-sulfamoylbenzoic acid disrupts the formation of dNTPs, which are vital for DNA replication and repair . This disruption can potentially slow down the proliferation of cancer cells .
Action Environment
The action of 2-Fluoro-5-sulfamoylbenzoic acid can be influenced by environmental factors. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Moreover, the compound’s stability and efficacy could be affected by storage conditions. It is recommended to store the compound in a dry environment at room temperature .
properties
IUPAC Name |
2-fluoro-5-sulfamoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNOFRJMHLQDOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368811 | |
Record name | 2-fluoro-5-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658183 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Fluoro-5-sulfamoylbenzoic acid | |
CAS RN |
112887-25-9 | |
Record name | 2-fluoro-5-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-5-sulfamoylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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